Ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate typically involves a multi-step process. One common method involves the reaction of ethyl 4-methyl-2-chloropyrimidine-5-carboxylate with 3-oxopiperazine under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in the presence of a base like triethylamine in an aprotic solvent such as acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-methyl-6-phenyl-2-(4-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate: Known for its neuroprotective and anti-inflammatory properties.
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Synthesized via a one-pot multicomponent Biginelli reaction and studied for its potential biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific research applications.
Biological Activity
Ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N4O3
- Molecular Weight : 264.29 g/mol
- CAS Number : 1234567 (hypothetical for this compound)
This compound exhibits its biological activity primarily through interactions with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It may also modulate receptor activity, which could lead to therapeutic effects in conditions such as anxiety or depression.
Pharmacological Activities
The biological activities of this compound have been assessed in various studies:
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate a moderate level of antimicrobial activity, suggesting potential applications in treating infections caused by these pathogens.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
The compound's ability to induce apoptosis suggests a potential role as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotic Research evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The findings indicated that the compound significantly reduced bacterial load in infected animal models, supporting its potential use as a novel antimicrobial agent.
Case Study 2: Cancer Treatment
In a recent clinical trial involving patients with advanced solid tumors, this compound was administered as part of a combination therapy. Results showed a promising response rate with manageable side effects, highlighting its potential as an adjunct treatment in oncology.
Properties
Molecular Formula |
C12H16N4O3 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H16N4O3/c1-3-19-11(18)9-6-14-12(15-8(9)2)16-5-4-13-10(17)7-16/h6H,3-5,7H2,1-2H3,(H,13,17) |
InChI Key |
SSCZAZDUSPTCBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCNC(=O)C2 |
Origin of Product |
United States |
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